1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Photochromic and Magnetic Materials
Research into bisthienylethene derivatives, including compounds structurally related to the specified chemical, has demonstrated their utility in developing multifunctional materials with slow magnetic relaxation and photochromic behavior. These compounds exhibit distinct distortions in coordination geometry, affecting their magnetic and photochromic properties significantly. Substituent groups can notably influence these characteristics, offering a pathway to tailor materials for specific applications in data storage, sensors, and smart materials (Cao et al., 2015).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show potential in luminescence sensing, particularly for benzaldehyde-based derivatives. These frameworks' ability to selectively sense these chemicals makes them promising candidates for developing advanced sensors and diagnostic tools (Shi et al., 2015).
Host-Guest Chemistry
Imidazole-based bisphenols demonstrate significant potential in host-guest chemistry, showing strong and selective interactions with various anions. These interactions are crucial for developing sensing materials, ion exchange resins, and catalysts (Nath & Baruah, 2012).
Molecular and Crystal Structure Studies
Studies on compounds like 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione reveal insights into their molecular and crystal structures, which are essential for designing drugs and materials with desired physical and chemical properties. Understanding these structures aids in the development of more efficient synthesis methods and the prediction of compound behavior in various conditions (Askerov et al., 2019).
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-8-14(2)10-16(9-13)22-19-12-27(24,25)11-18(19)21(20(22)23)15-4-6-17(26-3)7-5-15/h4-10,18-19H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZQFYWBOLKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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